N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-(1-(4-Fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. Key structural attributes include:
- Pyrazoloquinoline backbone: Combines pyrazole and quinoline rings, enabling π-π stacking and hydrogen-bonding interactions.
- A p-tolyl (4-methylphenyl) group at position 2, influencing steric and electronic properties. A carboxamide moiety at position 8, critical for solubility and target binding.
Properties
Molecular Formula |
C26H21FN4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21FN4O2/c1-15-3-10-20(11-4-15)31-26(33)22-14-28-23-12-7-18(13-21(23)24(22)30-31)25(32)29-16(2)17-5-8-19(27)9-6-17/h3-14,16,30H,1-2H3,(H,29,32) |
InChI Key |
NSLGAWRQOMXYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Conditions
A one-pot, three-component reaction adapted from pyrazoloquinoline literature employs:
-
Arylglyoxals (e.g., 4-fluorophenylglyoxal) as the carbonyl source.
-
3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine for pyrazole ring initiation.
-
Cyclic 1,3-dicarbonyl compounds (e.g., dimedone) for quinoline cyclization.
Procedure :
-
Combine equimolar arylglyoxal (1.0 mmol), pyrazolamine (1.0 mmol), and dimedone (1.0 mmol) in water/acetone (1:2, 10 mL) with tetrapropylammonium bromide (TPAB, 20 mol%).
-
Stir at 80°C for 6–8 hours, monitoring via TLC (CH2Cl2/hexane/MeOH 15:15:1).
-
Concentrate, filter, and wash with H2O/EtOH (1:2) to isolate the pyrazoloquinoline core.
Post-Functionalization
-
Carboxamide Installation : React the core with 1-(4-fluorophenyl)ethylamine using EDCl/HOBt in DMF at 0°C→RT.
-
Oxo Group Reduction : Selective hydrogenation with Pd/C (10 wt%) in EtOH under H2 (1 atm) achieves the 3-oxo moiety.
Key Advantages :
Stepwise Assembly via Pyrazole-Quinoline Fusion
Pyrazole Ring Construction
Adapting methods from pyrazolo[4,3-c]pyridine synthesis:
-
Lithium-mediated Alkylation :
-
Quinoline Annulation :
Side-Chain Incorporation
-
Suzuki-Miyaura Coupling : Introduce p-tolyl via Pd(dppf)Cl2-mediated coupling with p-tolylboronic acid (K2CO3, dioxane/H2O).
-
Reductive Amination : Attach 1-(4-fluorophenyl)ethylamine using NaBH3CN/MeOH.
Challenges :
-
Competing side reactions during quinoline cyclization.
Catalytic Asymmetric Hydrogenation for Stereochemical Control
Ruthenium-Catalyzed Hydrogenation
A stereoselective route inspired by pyrrole synthesis utilizes:
-
Chiral diphosphine ligands (e.g., (R)-BINAP) with RuCl2(PPh3)3.
-
Secondary activating agents (e.g., H3PO4) to enhance enantioselectivity.
Procedure :
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyrazoloquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Pyrazoloquinoline/Pyridine Families
Key Observations:
Pyrano[2,3-c]pyrazole derivatives (e.g., 3x) lack the fused quinoline ring, reducing planarity and π-stacking capacity .
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound and 3x increases metabolic stability compared to non-halogenated analogs . Carboxamide vs. Ester: The carboxamide at position 8 (target) improves aqueous solubility relative to ethyl esters (e.g., 7e, 7i) .
Pharmacological Implications
While direct data for the target compound are unavailable, structural parallels suggest:
- Sigma Receptor Modulation: Fluorophenyl and pyrazoloquinoline motifs are present in sigma ligands (e.g., N-[...]ethyl]-N-methyl-2-[...]piperazine butanol), which regulate dopamine release .
- Antifungal Activity : Pyrazoline derivatives with p-tolyl groups (e.g., 4′-(3-(6-methyl-3-pyridyl)-1-(p-tolyl)-2-pyrazolin-5-yl)acetanilide) show activity against Fusarium wilt, hinting at agrochemical applications .
Biological Activity
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoloquinoline backbone. Its molecular formula is , indicating the presence of fluorine, which is often associated with enhanced biological activity in drug design.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. For instance, derivatives within the pyrazolo[4,3-c]cinnoline class have shown promising anti-inflammatory effects with IC50 values ranging from 0.52 μM to 22.25 μM against COX-II .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies focusing on quinoline derivatives reveal that they can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis . The inhibition of this receptor can lead to reduced tumor growth and metastasis.
The proposed mechanism involves the modulation of signaling pathways related to inflammation and cancer progression. Pyrazole derivatives are known to interact with various molecular targets, leading to altered gene expression and cellular responses.
Case Studies and Research Findings
- Study on COX Inhibition : A recent study highlighted that pyrazolo[4,3-c]cinnoline derivatives exhibited a high degree of selectivity towards COX-II with minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory agents .
- Antiproliferative Effects : Another study demonstrated that certain quinoline derivatives could effectively inhibit cancer cell proliferation through VEGFR-2 inhibition, suggesting a potential therapeutic application for this compound .
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazoloquinoline core. A common approach includes:
- Step 1: Condensation of substituted quinoline precursors with hydrazine derivatives to form the pyrazole ring .
- Step 2: Introduction of the 4-fluorophenyl ethyl group via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Step 3: Carboxamide formation using activated esters (e.g., HATU or EDC coupling) under inert conditions .
Key Conditions:
- Solvent choice (e.g., DMF or ethanol) affects reaction rates and purity .
- Catalysts like benzyltributylammonium bromide improve regioselectivity .
- Reaction temperatures >100°C may degrade sensitive substituents; monitor via TLC .
Advanced Question: How can reaction conditions be optimized to maximize regioselectivity during pyrazole ring formation?
Answer:
Regioselectivity challenges arise from competing nucleophilic attack sites on the quinoline precursor. Strategies include:
- Steric Control: Use bulky directing groups (e.g., p-tolyl) to block undesired positions .
- Catalytic Additives: Copper(I) iodide or Pd(PPh₃)₄ can favor specific pathways .
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states for desired ring closure .
Validate outcomes using ¹H NMR to confirm substitution patterns and HPLC to assess purity (>95%) .
Basic Question: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms ring fusion. For example, the 4-fluoropethyl group shows distinct splitting patterns in ¹H NMR .
- X-ray Crystallography: Resolves bond lengths and torsional angles, critical for validating the pyrazoloquinoline core .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and detects synthetic byproducts .
Advanced Question: How to resolve contradictions in reported biological activity data across similar analogs?
Answer:
Discrepancies often arise from substituent effects or assay variability. Mitigation strategies:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace p-tolyl with chlorophenyl) and compare IC₅₀ values .
- Assay Standardization: Use consistent cell lines (e.g., HeLa for anticancer screening) and control for solvent interference (e.g., DMSO <0.1%) .
- Molecular Docking: Predict binding affinities to target proteins (e.g., kinases) to explain activity differences .
Basic Question: Which structural features are critical for its biological activity?
Answer:
- 4-Fluorophenyl Ethyl Group: Enhances lipophilicity and membrane permeability .
- Carboxamide Moiety: Facilitates hydrogen bonding with enzymatic active sites (e.g., ATP-binding pockets) .
- Pyrazoloquinoline Core: Provides planar rigidity for intercalation or π-π stacking with biological targets .
Advanced Question: What computational methods are suitable for studying its binding interactions?
Answer:
- Molecular Dynamics (MD) Simulations: Model conformational flexibility in aqueous environments over 100-ns trajectories .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modification (e.g., fluorophenyl → methoxyphenyl) .
Basic Question: How to address solubility and stability challenges in biological assays?
Answer:
- Solubility: Use co-solvents (e.g., 10% PEG-400 in PBS) or formulate as nanoemulsions .
- Stability: Store lyophilized samples at -80°C; avoid prolonged exposure to light or moisture due to hydrolytic sensitivity of the carboxamide group .
Advanced Question: What strategies identify and mitigate synthetic impurities?
Answer:
- HPLC-MS: Detect impurities >0.1% abundance; compare retention times with synthetic intermediates .
- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove polar byproducts .
- Mechanistic Studies: Use LC-NMR to trace impurity origins (e.g., incomplete ring closure) .
Basic Question: What biological targets are hypothesized for this compound?
Answer:
- Kinase Inhibition: Pyrazoloquinolines often target EGFR or Aurora kinases due to structural mimicry of ATP .
- DNA Intercalation: Planar core may disrupt topoisomerase activity, analogous to fluoroquinolones .
Advanced Question: How to design analogs to improve metabolic stability without compromising activity?
Answer:
- Isosteric Replacement: Substitute metabolically labile groups (e.g., ethyl → cyclopropyl) to block CYP450 oxidation .
- Prodrug Design: Mask the carboxamide as an ester to enhance oral bioavailability .
- Deuterium Labeling: Replace hydrogens in the 4-fluoropethyl group to slow metabolic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
